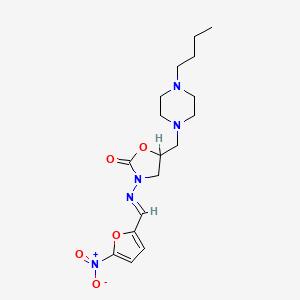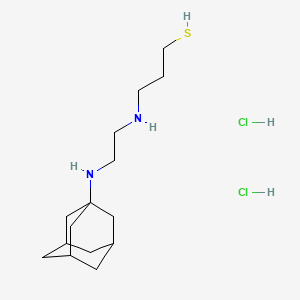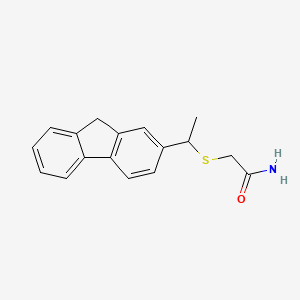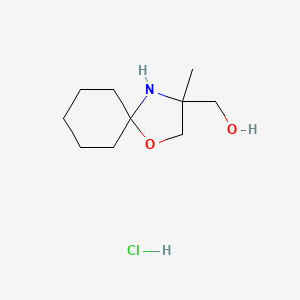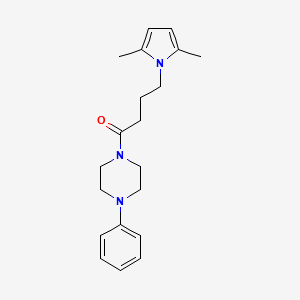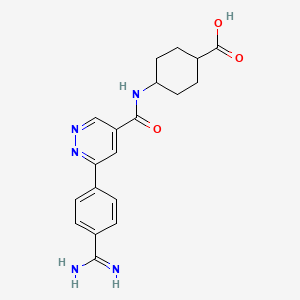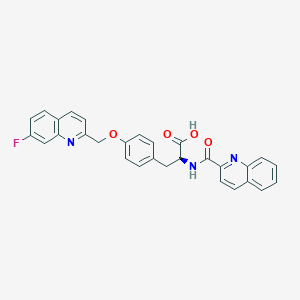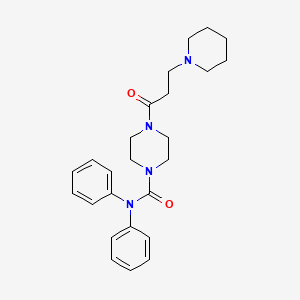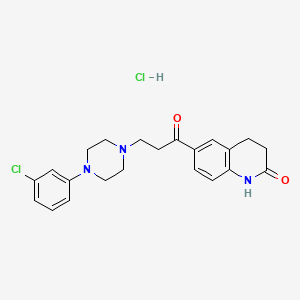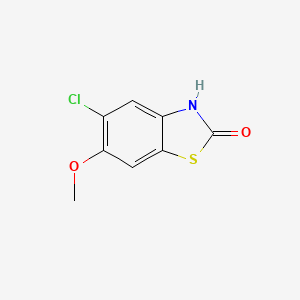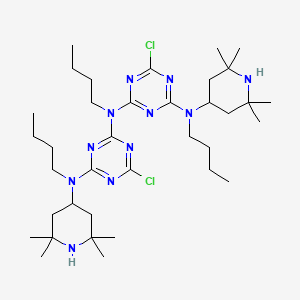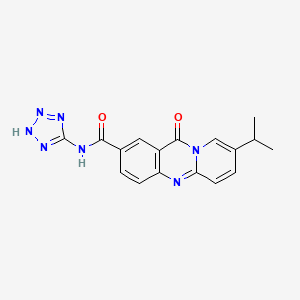
11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, cardiovascular disorders, and infectious diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridoquinazoline derivatives, such as:
- Pyrido(2,1-b)quinazoline-2-carboxamide derivatives with different substituents.
- Quinazoline derivatives with similar structural features but different functional groups .
Uniqueness
11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
126861-32-3 |
|---|---|
Molecular Formula |
C17H15N7O2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
11-oxo-8-propan-2-yl-N-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazoline-2-carboxamide |
InChI |
InChI=1S/C17H15N7O2/c1-9(2)11-4-6-14-18-13-5-3-10(7-12(13)16(26)24(14)8-11)15(25)19-17-20-22-23-21-17/h3-9H,1-2H3,(H2,19,20,21,22,23,25) |
InChI Key |
HKTWEOQVKMAJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C(=NC3=C(C2=O)C=C(C=C3)C(=O)NC4=NNN=N4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


